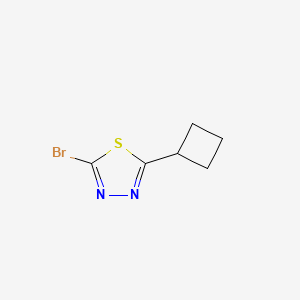

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclobutyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMWEBSFCGIQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for 2 Bromo 5 Cyclobutyl 1,3,4 Thiadiazole and Analogues

Retrosynthetic Analysis of the 1,3,4-Thiadiazole (B1197879) Core

A retrosynthetic analysis of 2-bromo-5-cyclobutyl-1,3,4-thiadiazole (I) reveals several plausible disconnection points, primarily targeting the formation of the 1,3,4-thiadiazole ring and the introduction of the bromo and cyclobutyl substituents.

The most direct approach involves the disconnection of the C-Br bond, leading to the precursor 2-amino-5-cyclobutyl-1,3,4-thiadiazole (II). This common intermediate can be synthesized through the cyclization of a thiosemicarbazide (B42300) derivative. The amino group on the thiadiazole ring serves as a versatile handle for various functionalization reactions, including diazotization followed by substitution with a bromide ion, a process analogous to the Sandmeyer reaction.

Further disconnection of the 2-amino-5-cyclobutyl-1,3,4-thiadiazole (II) at the thiadiazole ring itself points to cyclobutanecarbonyl thiosemicarbazide (III) as a key precursor. This intermediate contains all the necessary atoms for the heterocyclic core and the cyclobutyl substituent. The formation of the thiadiazole ring from this precursor typically involves an acid-catalyzed cyclodehydration reaction.

An alternative disconnection strategy for the thiadiazole ring could start from cyclobutanecarboxylic acid (IV) and thiosemicarbazide (V). This approach is one of the most common and direct methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Synthesis and Functionalization

The successful synthesis of this compound hinges on the efficient preparation of key precursors. This section details the synthesis of bromine-containing intermediates and cyclobutyl-substituted building blocks.

Preparation of Bromine-Containing Intermediates

The introduction of the bromine atom is typically achieved in the final steps of the synthesis to avoid potential interference with the cyclization reactions. The primary strategy involves the conversion of a 2-amino-1,3,4-thiadiazole (B1665364) to the corresponding 2-bromo derivative.

A well-established method for this transformation is a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in a strong acid like hydrobromic acid, followed by the introduction of a copper(I) bromide catalyst. For instance, the synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole has been achieved by adding a mixture of sodium nitrite and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) to a stirred suspension of copper bronze in 48% hydrobromic acid at low temperatures. prepchem.com

Another approach involves the direct bromination of the thiadiazole ring. A patented method describes the preparation of 2-amino-5-bromo-1,3,4-thiadiazole by treating 2-amino-1,3,4-thiadiazole with bromine in an acidic solution, followed by the addition of an oxidizing agent. google.com

| Intermediate | Reagents and Conditions | Product | Reference |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | 1. NaNO2, 48% HBr, Copper bronze, -15°C | 2-Bromo-5-trifluoromethyl-1,3,4-thiadiazole | prepchem.com |

| 2-Amino-1,3,4-thiadiazole | 1. Bromine, Acidic solution 2. Oxidizing agent | 2-Amino-5-bromo-1,3,4-thiadiazole | google.com |

Synthesis of Cyclobutyl-Substituted Building Blocks

The primary cyclobutyl-substituted building block required for the synthesis is cyclobutanecarboxylic acid. This commercially available starting material can be converted into more reactive intermediates, such as cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid hydrazide, to facilitate the subsequent cyclization reaction.

The synthesis of the key intermediate, 5-cyclobutyl-1,3,4-thiadiazol-2-amine, can be achieved by reacting cyclobutanecarboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid (PPA) or concentrated sulfuric acid. nih.gov This reaction proceeds through the formation of an N-acylthiosemicarbazide intermediate, which then undergoes cyclodehydration to form the thiadiazole ring.

Alternatively, cyclobutanecarbonyl chloride can be reacted with thiosemicarbazide to form the N-acylthiosemicarbazide, which is then cyclized.

Cyclization Strategies for 1,3,4-Thiadiazole Formation

The construction of the 1,3,4-thiadiazole ring is the cornerstone of the synthesis. Various methods, ranging from conventional protocols to more advanced systems, can be employed for this critical step.

Conventional Cyclization Protocols

The most widely used method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of N-acylthiosemicarbazides. nih.gov These precursors are readily prepared from the reaction of a carboxylic acid or its derivative with thiosemicarbazide.

From Carboxylic Acids and Thiosemicarbazide: The direct reaction of cyclobutanecarboxylic acid with thiosemicarbazide in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is a common and efficient one-pot method. nih.gov The acid acts as both a catalyst and a dehydrating agent.

From Acyl Chlorides and Thiosemicarbazide: Cyclobutanecarbonyl chloride can be reacted with thiosemicarbazide in a suitable solvent to yield N-(cyclobutylcarbonyl)thiosemicarbazide. This intermediate can then be cyclized using a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. nih.gov

Oxidative Cyclization: Another conventional approach is the oxidative cyclization of thiosemicarbazones. While not directly applicable to the synthesis from cyclobutanecarboxylic acid, it is a noteworthy method for forming the 1,3,4-thiadiazole ring. asianpubs.org

| Starting Materials | Reagents and Conditions | Product |

| Cyclobutanecarboxylic acid, Thiosemicarbazide | Concentrated H2SO4 or Polyphosphoric acid, Heat | 5-Cyclobutyl-1,3,4-thiadiazol-2-amine |

| Cyclobutanecarbonyl chloride, Thiosemicarbazide | 1. Suitable solvent (e.g., pyridine) 2. Dehydrating agent (e.g., POCl3), Heat | 5-Cyclobutyl-1,3,4-thiadiazol-2-amine |

Advanced Reagent Systems for Ring Closure

In recent years, more advanced and milder reagent systems have been developed for the synthesis of 1,3,4-thiadiazoles, offering advantages such as improved yields, shorter reaction times, and greater functional group tolerance.

Iodine-Mediated Cyclization: Iodine has been effectively used as a mild and efficient catalyst for the oxidative cyclization of thiosemicarbazones to yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov This method avoids the use of harsh acidic conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the acid-catalyzed cyclization of N-acylthiosemicarbazides, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. bu.edu.eg

Solid-Phase Synthesis: For the generation of libraries of thiadiazole derivatives, solid-phase synthesis offers a powerful approach. An acylthiosemicarbazide can be anchored to a solid support, followed by cyclization and cleavage to release the desired 2-amino-5-substituted-1,3,4-thiadiazole. bu.edu.eg

These advanced methodologies provide valuable alternatives to traditional protocols, enabling more efficient and environmentally benign syntheses of 1,3,4-thiadiazole derivatives.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of key precursors, and the optimization of reaction conditions is critical for maximizing product yield and ensuring regioselectivity. While specific optimization studies for this compound are not extensively detailed in public literature, valuable insights can be drawn from the synthesis of analogous structures. Key parameters that are typically optimized include the choice of cyclizing agent, solvent, catalyst, temperature, and reaction time.

Research on the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles demonstrates that dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄) are commonly employed to facilitate the cyclocondensation of carboxylic acids (or their derivatives) with thiosemicarbazide. researchgate.netjocpr.combu.edu.eg The choice and amount of these reagents can significantly impact the reaction's efficiency and the purity of the final product. For instance, in a one-pot synthesis of 2,5-diaryl-1,3,4-thiadiazoles using Lawesson's reagent, the yield was optimized by adjusting the stoichiometry of the reagent and the choice of solvent. The highest yield (79%) was achieved using 0.8 equivalents of Lawesson's reagent in refluxing toluene, whereas using a more polar solvent like THF reduced the yield to 60%. semanticscholar.org

Acid catalysis also plays a crucial role in achieving high selectivity. In the synthesis of thiadiazoles from alkyl 2-amino-2-thioxoacetates and acyl hydrazides, p-toluenesulfonic acid (p-TSA) in ethanol (B145695) was found to be the optimal condition, affording the desired product with high selectivity and a 90% yield. acs.org This highlights the importance of screening different acid catalysts and solvent systems to control the reaction pathway, particularly when competing side reactions, such as the formation of oxadiazoles (B1248032), are possible. acs.org

| Precursors | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Hydrazide + Aryl Aldehyde | Lawesson's Reagent (0.8 equiv.), DMAP | Toluene | Reflux | 79 | semanticscholar.org |

| Aryl Hydrazide + Aryl Aldehyde | Lawesson's Reagent (0.8 equiv.), DMAP | THF | Reflux | 60 | semanticscholar.org |

| Alkyl 2-amino-2-thioxoacetate + Acyl Hydrazide | p-TSA | Ethanol | - | 90 | acs.org |

| Alkyl 2-(methylthio)-2-thioxoacetate + Acyl Hydrazide | p-TSA | Water | - | 83 | acs.org |

| Carboxylic Acid + Thiosemicarbazide | POCl₃ | - | - | Moderate to High | researchgate.netjocpr.com |

Post-Cyclization Functionalization and Derivatization

Functionalization of a pre-formed thiadiazole ring is a key strategy for creating diverse analogues. For a molecule like this compound, this involves the specific introduction of the bromine atom at the C-2 position and ensuring the cyclobutyl group is correctly placed at C-5.

The direct bromination of a 5-substituted-1,3,4-thiadiazole is often challenging. A more reliable and widely used method for introducing a bromine atom at the C-2 position is through the functionalization of a 2-amino-1,3,4-thiadiazole precursor. This transformation is typically achieved via a Sandmeyer-type reaction.

The process begins with the synthesis of 2-amino-5-cyclobutyl-1,3,4-thiadiazole. This precursor can be readily prepared by the cyclization of cyclobutanecarboxylic acid with thiosemicarbazide. nih.gov Once the 2-amino derivative is obtained, it undergoes diazotization, where the amino group is converted into a diazonium salt using a reagent like sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr). The resulting diazonium salt is typically unstable and is immediately treated with a bromide source, such as copper(I) bromide (CuBr), to replace the diazonium group with a bromine atom, yielding the target this compound. This method provides excellent control over the position of bromination.

The regioselective placement of the cyclobutyl group at the C-5 position is fundamental to the synthesis of the target compound. This is almost exclusively achieved by selecting a starting material that already contains the cyclobutyl moiety, thereby directing its position in the final heterocyclic ring.

The most direct and common strategy involves using cyclobutanecarboxylic acid or one of its derivatives (such as an acyl chloride or ester) as the starting material. This precursor is reacted with thiosemicarbazide or a related compound. sbq.org.br The cyclization reaction, typically under acidic or dehydrating conditions, forms the 1,3,4-thiadiazole ring where the cyclobutyl group from the carboxylic acid is attached at the C-5 position, and the amino group from thiosemicarbazide is at the C-2 position (which can later be converted to a bromo group as described in 2.4.1). nih.govsbq.org.br This approach ensures that the C-5 position is substituted with the cyclobutyl group without the formation of isomeric byproducts, offering a highly regioselective and efficient pathway to 5-substituted-1,3,4-thiadiazole intermediates. acs.orgnih.govacs.org

Green Chemistry Principles in Thiadiazole Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like thiadiazoles is an area of growing importance, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

A key tenet of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. Conventional syntheses of thiadiazoles often use volatile and potentially toxic organic solvents. Green alternatives focus on several approaches:

Use of Greener Solvents: Replacing hazardous solvents with safer alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) has been successfully demonstrated in thiadiazole synthesis. mdpi.comacs.org For example, an acid-catalyzed cyclization to form a 1,3,4-thiadiazole was shown to proceed with 83% yield in water. acs.org

Solvent-Free Reactions: Techniques such as grinding (mechanochemistry) can be used to synthesize 1,3,4-thiadiazoles without any solvent. One reported method involves grinding a thiomide with N-bromosuccinimide (NBS) in the presence of basic alumina (B75360) to afford the product in excellent yields (90–99%) in just 5–15 minutes. mdpi.com

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis are powerful green techniques that significantly reduce reaction times, often leading to higher yields and cleaner product profiles, thereby minimizing waste. researchgate.netnanobioletters.com These methods transfer energy more efficiently than conventional heating.

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, while reducing the need for stoichiometric reagents that generate waste. In thiadiazole synthesis, various catalytic approaches have been developed.

Acid/Base Catalysis: As mentioned, acids like p-TSA and bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used in catalytic amounts to promote cyclization reactions efficiently. acs.orgacs.org DABCO is noted as an environmentally nontoxic, low-cost, and easy-to-handle catalyst. acs.org

Iodine-Mediated Catalysis: Molecular iodine (I₂) has been employed as an efficient catalyst for the oxidative C-S bond formation in the synthesis of 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazide and aldehydes. organic-chemistry.org This approach avoids the use of harsher or metal-based oxidants.

Alternative Energy Sources: Microwave and ultrasonic irradiation serve as non-classical catalytic methods. nanobioletters.com For instance, the synthesis of thiadiazole derivatives from thiosemicarbazide and benzoic acid has been achieved in minutes using ultrasonic irradiation at room temperature, showcasing a significant improvement over conventional heating methods. nanobioletters.com

| Green Approach | Method/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Green Solvents | Water, Ethanol, PEG-400 | Reduced toxicity, lower environmental impact, improved safety. | acs.orgmdpi.comacs.org |

| Solvent-Free Conditions | Grinding with basic alumina | Eliminates solvent waste, rapid reaction times, high yields. | mdpi.com |

| Energy Efficiency | Microwave Irradiation | Drastically reduced reaction times, often improved yields. | nanobioletters.com |

| Ultrasonic Irradiation | Rapid reactions at room temperature, simple procedure. | researchgate.netnanobioletters.com | |

| Green Catalysis | DABCO (base catalyst) | Nontoxic, low-cost, easy to handle. | acs.org |

| p-TSA (acid catalyst) | Efficient, metal-free, promotes high selectivity. | acs.org | |

| Iodine (oxidative catalyst) | Metal-free, efficient C-S bond formation. | organic-chemistry.org |

Process Scale-Up Considerations and Challenges in Laboratory Synthesis

The transition of a synthetic route from a laboratory setting to a larger scale production is a critical phase that involves numerous challenges. For a specialized heterocyclic compound such as this compound, these challenges are multifaceted, encompassing reaction conditions, reagent handling, and product purification. A plausible synthetic pathway for this compound involves a multi-step process, each with its own set of scale-up considerations.

A common approach to the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles begins with the cyclization of a thiosemicarbazide derivative. In the case of this compound, a hypothetical synthesis could start from cyclobutanecarboxylic acid and thiosemicarbazide to form an intermediate, which is then cyclized to 2-amino-5-cyclobutyl-1,3,4-thiadiazole. The final step would involve the substitution of the amino group with a bromine atom, for instance, through a Sandmeyer-type reaction.

Key Challenges in Laboratory Synthesis and Scale-Up:

Step 1: Formation of N-cyclobutylcarbonyl-thiosemicarbazide: The initial acylation of thiosemicarbazide with cyclobutanecarbonyl chloride (generated from cyclobutanecarboxylic acid) is typically a straightforward reaction at the lab scale. However, scaling up this step requires careful control of the reaction temperature, as the reaction is often exothermic. The handling of thiosemicarbazide and thionyl chloride (used to make the acid chloride) also requires appropriate safety measures due to their toxicity and corrosive nature.

Step 2: Cyclization to 2-amino-5-cyclobutyl-1,3,4-thiadiazole: The cyclization of the N-acylthiosemicarbazide intermediate is often acid-catalyzed. On a larger scale, ensuring homogenous mixing and efficient heat transfer becomes crucial to prevent localized overheating, which could lead to side product formation and reduced yield. The choice of the cyclizing agent (e.g., sulfuric acid, phosphoric acid) will also impact the work-up and waste disposal procedures.

Step 3: Diazotization and Bromination (Sandmeyer Reaction): This final step is often the most challenging to scale up. The diazotization of 2-amino-5-cyclobutyl-1,3,4-thiadiazole involves the use of sodium nitrite in a strong acid at low temperatures. The diazonium salt intermediate is highly unstable and can be explosive. Precise temperature control is paramount, and any deviation can lead to decomposition and a significant decrease in yield, as well as potential safety hazards. The subsequent reaction with a bromine source, such as copper(I) bromide, must also be carefully controlled. The evolution of nitrogen gas during this step needs to be managed to prevent pressure build-up in the reactor.

Process Scale-Up Considerations:

| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Key Challenges |

| Heat Transfer | Efficient heat dissipation due to high surface area-to-volume ratio. | Reduced heat dissipation, risk of thermal runaway. | Requires a robust reactor cooling system and careful monitoring of reaction exotherms. |

| Mass Transfer | Rapid and efficient mixing with standard magnetic or overhead stirrers. | Potential for poor mixing, leading to localized concentration gradients and side reactions. | Requires optimized agitator design and mixing studies to ensure homogeneity. |

| Reagent Addition | Manual addition via dropping funnel. | Automated and controlled addition using pumps. | Precise control of addition rates is critical, especially for hazardous or reactive reagents. |

| Work-up & Isolation | Simple extraction and filtration. | Larger volumes of solvents, longer processing times, and more complex filtration and drying equipment. | Efficient phase separation and product isolation become more challenging. |

| Safety | Standard fume hood and personal protective equipment. | Requires dedicated process safety management, including pressure relief systems and containment strategies. | Handling of toxic gases (e.g., nitrogen oxides from diazotization) and potentially explosive intermediates. |

Detailed Research Findings on Analogous Systems:

Research on the synthesis of other 2-bromo-1,3,4-thiadiazole (B1273722) derivatives highlights similar challenges. For instance, the synthesis of 2-bromo-5-phenyl-1,3,4-thiadiazole (B1282238) often reports moderate yields in the Sandmeyer step, with the formation of phenolic byproducts if the reaction conditions are not strictly controlled. The purification of the final bromo-thiadiazole from these impurities can be complex, often requiring column chromatography at the lab scale, which is not always feasible for large-scale production.

Interactive Data Table: Yield Comparison at Different Scales (Hypothetical)

| Synthetic Step | Lab Scale Yield (%) | Pilot Scale Yield (%) | Primary Reason for Yield Difference |

|---|---|---|---|

| Acylation | 95 | 92 | Slightly less efficient mixing and temperature control. |

| Cyclization | 90 | 85 | Incomplete reaction due to mass transfer limitations. |

| Bromination | 65 | 50 | Decomposition of diazonium intermediate due to challenges in maintaining low temperatures. |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its proton and carbon framework. While specific experimental data for this exact compound is not widely published, analysis of closely related 2,5-disubstituted 1,3,4-thiadiazoles and general principles of NMR spectroscopy allow for a detailed characterization. nih.govdergipark.org.trmdpi.com

Proton NMR (¹H NMR) for Aliphatic and Aromatic Region Analysis

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the protons of the cyclobutyl ring. The thiadiazole ring itself does not possess any protons, thus the aromatic region of the spectrum is expected to be devoid of signals.

The protons of the cyclobutyl group would present a complex set of multiplets in the aliphatic region of the spectrum. The methine proton (CH) directly attached to the thiadiazole ring is expected to be the most deshielded of the cyclobutyl protons due to the electron-withdrawing nature of the heterocyclic ring. The methylene (B1212753) protons (CH₂) of the cyclobutyl ring would exhibit distinct signals, likely appearing as multiplets due to complex spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclobutyl-CH | 3.5 - 4.0 | Multiplet |

| Cyclobutyl-CH₂ | 1.8 - 2.5 | Multiplet |

Note: Predicted values are based on the analysis of similar alkyl-substituted thiadiazole compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, distinct signals are expected for the two carbons of the thiadiazole ring and the carbons of the cyclobutyl substituent.

The carbon atom of the thiadiazole ring bonded to the bromine atom (C-Br) is expected to be significantly deshielded, appearing at a downfield chemical shift. The other carbon of the thiadiazole ring, bonded to the cyclobutyl group (C-cyclobutyl), would also resonate in the aromatic region but at a slightly upfield position compared to the C-Br carbon. The carbons of the cyclobutyl ring will appear in the aliphatic region of the spectrum. The methine carbon attached to the thiadiazole ring will be the most deshielded of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiadiazole C-Br | 150 - 160 |

| Thiadiazole C-cyclobutyl | 165 - 175 |

| Cyclobutyl-CH | 35 - 45 |

| Cyclobutyl-CH₂ | 25 - 35 |

| Cyclobutyl-CH₂ | 15 - 25 |

Note: Predicted values are based on the analysis of similar 2-bromo-5-alkyl-1,3,4-thiadiazole compounds. nih.govdergipark.org.tr

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For the cyclobutyl group, this would show correlations between the methine proton and the adjacent methylene protons, as well as between the different methylene protons, thus confirming the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the ¹³C signals for the methine and methylene groups of the cyclobutyl ring based on their corresponding ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the cyclobutyl group and the thiadiazole ring. A key correlation would be observed between the methine proton of the cyclobutyl ring and the carbon atom of the thiadiazole ring to which it is attached.

Vibrational Spectroscopy (Fourier Transform Infrared, FTIR)

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Identification of Characteristic Functional Group Frequencies

The spectrum would be characterized by vibrations of the C-H bonds in the cyclobutyl group and the various bonds within the thiadiazole ring.

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclobutyl group are expected to appear in the region of 2850-3000 cm⁻¹.

C-H Bending: The bending vibrations of the CH₂ groups in the cyclobutyl ring would be observed around 1450 cm⁻¹.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically weak and falls in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Table 3: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| Aliphatic C-H Stretch | 2850 - 3000 |

| CH₂ Bend | ~1450 |

| Thiadiazole Ring Vibrations | 1600 - 1650 (C=N), 1000-1200 (ring), 650-800 (C-S) |

| C-Br Stretch | 500 - 600 |

Note: Predicted values are based on characteristic infrared group frequencies and data for related thiadiazole derivatives. chemmethod.comnih.gov

Analysis of Thiadiazole Ring Vibrations

The 1,3,4-thiadiazole (B1197879) ring has several characteristic vibrational modes. The C=N stretching vibration is typically observed in the range of 1600-1650 cm⁻¹. chemmethod.com Other ring stretching and deformation vibrations, often coupled, appear in the fingerprint region between 1000 and 1400 cm⁻¹. The C-S stretching vibrations within the ring are generally found at lower wavenumbers, typically in the 650-800 cm⁻¹ range. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, one can characterize the chromophoric systems present.

Electronic Absorption Band Characterization

For 1,3,4-thiadiazole derivatives, UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature of the substituents on the thiadiazole ring. However, no specific λmax values for this compound have been reported.

Table 1: Hypothetical UV-Vis Absorption Data

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | Data Not Available | Data Not Available |

| n → π* | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. No experimental data is available for this compound.

Investigation of Chromophoric Properties

The chromophore in this molecule would be the 1,3,4-thiadiazole ring, a heteroaromatic system. The bromine and cyclobutyl substituents would act as auxochromes, potentially modifying the absorption characteristics of the core chromophore. A bromine atom, with its lone pairs of electrons, could induce a bathochromic (red) shift, while the alkyl cyclobutyl group would likely have a lesser effect. A detailed analysis of these influences is contingent on experimental data.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For C₆H₇BrN₂S, the theoretical exact mass can be calculated. An experimental HRMS measurement would be required to confirm this and validate the molecular formula.

Table 2: Theoretical Mass Data

| Ion Species | Theoretical m/z |

|---|---|

| [M]+ | Data Not Available |

| [M+H]+ | Data Not Available |

| [M+Na]+ | Data Not Available |

Note: This table illustrates the type of data obtained from HRMS. Precise theoretical values and experimental confirmation for this compound are not available in the reviewed literature.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules fragment in predictable ways. The analysis of these fragment ions provides a fingerprint that can be used to confirm the structure. For this compound, expected fragmentation pathways might include the loss of the bromine atom, cleavage of the cyclobutyl ring, or fragmentation of the thiadiazole ring itself. A detailed fragmentation scheme cannot be constructed without the corresponding mass spectrum.

X-ray Single Crystal Diffraction (XRD)

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive elucidation of the solid-state molecular structure, conformation, and crystal packing of the chemical compound this compound is currently not possible due to the absence of publicly available, detailed crystallographic and advanced spectroscopic data. Extensive searches of chemical and crystallographic databases, as well as the scientific literature, have not yielded specific experimental data required for a thorough analysis as requested.

Similarly, a detailed analysis of intermolecular interactions and crystal packing is contingent on the availability of crystallographic information. Understanding how molecules arrange themselves in a crystal lattice is key to comprehending the forces that govern the solid-state structure. These interactions can include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. The analysis of these forces, often visualized through tools like Hirshfeld surface analysis, provides insights into the stability and properties of the crystalline material. For instance, studies on other bromo-substituted thiadiazole derivatives have highlighted the role of N···S and N···Br interactions in the stability of their crystal structures. However, in the absence of a determined crystal structure for this compound, the specific nature and contribution of these or other intermolecular forces cannot be described.

While general information on the synthesis and spectroscopic characterization of various 1,3,4-thiadiazole derivatives is available, this information is not specific enough to construct a detailed and scientifically accurate article on the solid-state characteristics of this compound as outlined. The creation of detailed data tables for bond lengths, angles, and intermolecular contacts is therefore not feasible.

Further research, specifically the synthesis of a single crystal of this compound and its analysis via X-ray crystallography, would be required to generate the data necessary to fulfill the detailed structural analysis requested.

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Bromine Substitution on the Thiadiazole Scaffold

The introduction of a bromine atom onto the 1,3,4-thiadiazole (B1197879) ring profoundly influences its chemical properties and potential interactions with biological targets.

The 1,3,4-thiadiazole ring is an electron-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. chemicalbook.com This inherent electron deficiency makes the carbon atoms at the C-2 and C-5 positions susceptible to nucleophilic attack. chemicalbook.com

The bromine atom at the C-2 position further modulates this electronic landscape. Halogens exert a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R) due to their lone pairs of electrons. For bromine, the inductive effect, which withdraws electron density from the ring, is dominant. This withdrawal intensifies the electrophilic character of the C-2 carbon, making it a prime site for nucleophilic substitution reactions. This feature is a cornerstone in medicinal chemistry, as the bromine can act as a leaving group, enabling the synthesis of diverse analogues by introducing various nucleophiles. mdpi.com

The electron-withdrawing nature of bromine also lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the thiadiazole ring, which can be crucial for interactions with biological macromolecules. researchgate.net

| Substituent | Hammett Constant (σp) | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|---|

| -Br | +0.23 | +0.44 | -0.19 |

| -H | 0.00 | 0.00 | 0.00 |

| -CH3 | -0.17 | -0.04 | -0.13 |

Data in the table represents typical values for substituents on a benzene (B151609) ring and are used here to illustrate the relative electronic effects.

Steric effects, which relate to the size and shape of a substituent, are critical in determining how a molecule fits into a biological target's binding site. The bromine atom is significantly larger than a hydrogen atom. Its presence at the C-2 position introduces steric bulk, which can be either beneficial or detrimental to biological activity.

This steric hindrance can influence the molecule's preferred conformation and restrict the rotation of adjacent groups. slideshare.net In the context of drug design, the specific volume and radius of the bromine atom can promote selective binding to a target protein by occupying a specific hydrophobic pocket or, conversely, prevent binding if the pocket is too small. Quantitative Structure-Activity Relationship (QSAR) studies often use steric parameters like the Taft steric parameter (Es) or Charton's steric value (ν) to quantify these effects. wikipedia.orgnumberanalytics.com

| Substituent | Taft Steric Parameter (Es) | Charton Steric Value (ν) | Van der Waals Radius (Å) |

|---|---|---|---|

| -Br | -1.16 | 0.65 | 1.85 |

| -H | +1.24 | 0.00 | 1.20 |

| -CH3 | 0.00 | 0.52 | 1.70 |

Values are representative and can vary slightly depending on the measurement context.

Influence of the Cyclobutyl Moiety at C-5 Position

Unlike acyclic alkyl chains that have a high degree of rotational freedom, the cyclobutyl ring is a more rigid structure. However, it is not planar. To relieve the angle and torsional strain inherent in a flat four-membered ring, cyclobutane (B1203170) adopts a puckered or "butterfly" conformation. fiveable.melibretexts.org In this conformation, one carbon atom is out of the plane of the other three, and the ring continuously interconverts between two equivalent puckered forms. libretexts.orgresearchgate.net

This puckering has significant implications for the 3D structure of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole. The substituent on the cyclobutyl ring (in this case, the thiadiazole) can occupy either an "axial" or "equatorial" position relative to the ring's pucker, and the orientation will influence how the entire thiadiazole moiety is presented to a potential binding partner. This conformational restriction can enhance binding affinity by reducing the entropic penalty of binding, a sought-after characteristic in drug design. nih.gov

This property is quantified by the logarithm of the partition coefficient (logP) or by using substituent constants like the Hansch-Leo parameter (π). A positive π value indicates that the substituent increases the lipophilicity of the parent molecule. The increased lipophilicity conferred by the cyclobutyl group can enhance the molecule's ability to cross biological membranes. nih.govsci-hub.se

| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Molar Refractivity (MR) |

|---|---|---|

| Cyclobutyl | 1.53 | 18.52 |

| Methyl | 0.56 | 5.65 |

| Ethyl | 1.02 | 10.30 |

| Isopropyl | 1.53 | 14.96 |

Molar Refractivity (MR) is a measure of both volume and polarizability, often used as a steric parameter.

Systematic Variations of Substituents for SAR Exploration

To fully understand the SAR of the this compound scaffold, a systematic variation of its substituents would be necessary. Such studies are fundamental to optimizing lead compounds in drug discovery. nih.govmdpi.com

Variations at the C-2 Position: The bromine atom serves as a versatile synthetic handle. It could be replaced with other halogens (F, Cl, I) to fine-tune electronic and steric properties. Nucleophilic substitution reactions could be employed to introduce a wide array of functional groups, such as amines, ethers, thioethers, or small alkyl chains. This would probe the steric and electronic requirements of a potential binding pocket interacting with this position.

Modifications of the C-5 Moiety: The cyclobutyl group could be replaced with other cyclic or acyclic alkyl groups to explore the impact of lipophilicity, size, and conformational rigidity. For example, replacing it with a cyclopentyl or cyclohexyl group would increase lipophilicity and steric bulk, while substitution with an isopropyl or tert-butyl group would offer different steric profiles. Introducing heteroatoms into the ring (e.g., oxetane (B1205548) or azetidine) could introduce hydrogen bonding capabilities and modulate solubility.

Disubstitution Patterns: Based on initial findings, further derivatization could involve adding substituents to the cyclobutyl ring itself to explore deeper regions of a binding site or to alter the puckering equilibrium of the ring.

By systematically undertaking these variations and correlating the structural changes with biological activity, a robust QSAR model can be developed, guiding the rational design of more potent and selective analogues. nih.govnih.gov

Elucidation of Pharmacophoric Patterns in Thiadiazole Derivatives

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 1,3,4-thiadiazole derivatives, particularly those targeting protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), several key pharmacophoric features have been identified through computational and experimental studies. researchgate.netnih.gov

A typical pharmacophore model for a 1,3,4-thiadiazole-based kinase inhibitor includes:

Hydrogen Bond Acceptors: The nitrogen atoms of the 1,3,4-thiadiazole ring are excellent hydrogen bond acceptors, often anchoring the molecule in the hinge region of a kinase's ATP-binding pocket. rsc.org

Hydrogen Bond Donors: Substituents attached to the thiadiazole ring, such as amino or amide groups, can act as hydrogen bond donors, forming additional stabilizing interactions.

Hydrophobic/Aromatic Features: Aromatic or bulky aliphatic groups at the 2- and 5-positions often occupy hydrophobic pockets within the active site, contributing significantly to binding affinity through van der Waals and π-π stacking interactions. researchgate.netnih.gov

Linker Moiety: In many designs, a linker connects the core thiadiazole scaffold to another functional group, and its length and flexibility are optimized to ensure proper orientation of the pharmacophoric elements. rsc.org

The 1,3,4-thiadiazole ring itself is considered a crucial pharmacophoric element, providing a stable, aromatic, and electron-rich core that correctly positions the substituents for optimal interaction with the biological target. nih.govnih.gov

Rational Design Principles for Modulating Molecular Recognition

The development of novel 1,3,4-thiadiazole derivatives with enhanced potency and selectivity relies on rational design principles. These strategies leverage structural information about the target and known SAR data to guide the synthesis of improved analogues. nih.govrsc.org

Key design principles include:

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, molecular docking simulations can be used to predict the binding mode of thiadiazole derivatives. nih.gov This allows medicinal chemists to design new molecules with substituents that form specific, high-affinity interactions with amino acid residues in the active site, such as hydrogen bonds or hydrophobic contacts. researchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a target structure, pharmacophore models are constructed based on a set of known active compounds. nih.gov These models guide the design of new molecules that incorporate the essential pharmacophoric features, increasing the probability of discovering potent compounds.

Scaffold Hopping and Bioisosteric Replacement: The 1,3,4-thiadiazole ring is often used as a bioisostere for other five-membered heterocycles (like oxadiazoles (B1248032) or thiazoles) or even for pyrimidine (B1678525) rings. nih.govnih.gov This strategy, known as scaffold hopping, aims to retain the key biological activity while improving properties like metabolic stability, solubility, or patentability. The mesoionic nature of the thiadiazole ring can enhance its ability to cross cellular membranes, a favorable property in drug design. nih.gov

Pharmacophore Merging: This strategy involves combining two or more distinct pharmacophores into a single hybrid molecule. This can lead to compounds with dual activity or enhanced potency against a single target by engaging with multiple binding sites. nih.gov

By applying these principles, researchers can systematically refine the structure of lead compounds like this compound to optimize their molecular recognition by the target, ultimately leading to the development of more effective therapeutic agents.

Mechanistic Investigations of Thiadiazole Based Molecular Interactions in Biological Systems

Exploration of Molecular Targets and Binding Dynamics

Understanding the interaction of small molecules with biological macromolecules is fundamental to drug discovery. Computational modeling and molecular simulations provide powerful tools to predict and analyze these interactions at an atomic level.

Computational screening is a crucial first step in identifying potential molecular targets for novel compounds. For derivatives of the 1,3,4-thiadiazole (B1197879) class, a wide array of protein and enzyme interaction partners have been identified, suggesting potential targets for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole. These targets include enzymes such as carbonic anhydrases, cyclooxygenases, and various kinases. researchgate.netnih.gov

Molecular docking studies on other 1,3,4-thiadiazole derivatives have revealed their potential to bind to the active sites of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govmdpi.com For instance, in silico screening of a library of 1,3,4-thiadiazole derivatives against VEGFR-2 identified several compounds with promising binding affinities. mdpi.com These studies often highlight the importance of the thiadiazole core in establishing key interactions within the enzyme's binding pocket. mdpi.com

Furthermore, computational models have been employed to predict the binding of thiadiazole derivatives to targets such as caspase-3 and COX-2, which are implicated in apoptosis and inflammation, respectively. nih.gov The insights from these computational studies on analogous compounds suggest that this compound could potentially interact with a similar range of biological targets. The presence of the cyclobutyl group and the bromine atom would likely influence the binding affinity and selectivity for these targets.

Table 1: Potential Protein Targets for 1,3,4-Thiadiazole Derivatives Identified Through Computational Modeling

| Protein Target | Biological Function | Significance of Interaction | Reference |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | pH regulation, ion transport | Inhibition can lead to diuretic and anti-glaucoma effects. | nih.govnih.gov |

| Cyclooxygenases (COXs) | Prostaglandin synthesis | Inhibition results in anti-inflammatory and analgesic effects. | researchgate.netnih.gov |

| VEGFR-2 | Angiogenesis | Inhibition is a key strategy in anticancer therapy. | nih.govmdpi.com |

| Caspase-3 | Apoptosis | Modulation of activity can influence cell death pathways. | nih.gov |

| BRAF Kinase | Cell growth and proliferation | Inhibition is a therapeutic approach for certain cancers. | mdpi.com |

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor interactions, providing insights into the stability of the complex and the conformational changes that may occur upon binding. For 1,3,4-thiadiazole derivatives, MD simulations have been instrumental in validating the binding modes predicted by molecular docking and in assessing the stability of the ligand-protein complexes over time. nih.govnih.gov

For example, MD simulations of newly synthesized 1,3,4-thiadiazoles with potential anti-tumor properties have been used to evaluate the stability of their complexes with targets like caspase-3 and COX-2. nih.gov These simulations can reveal the key amino acid residues involved in the interaction and the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions. researchgate.net

In Vitro Mechanistic Studies of Cellular Pathway Modulation

Following computational predictions, in vitro studies are essential to validate the biological activity of a compound and to elucidate its mechanism of action at the cellular and molecular levels.

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.govnih.gov Biochemical assays are fundamental for determining the inhibitory potency and selectivity of compounds against different CA isoforms.

The development of a biochemical assay to evaluate the inhibitory activity of this compound against a specific CA isoform would typically involve measuring the enzyme's catalytic activity in the presence and absence of the inhibitor. A common method is the stopped-flow CO2 hydrase assay, which measures the esterase activity of CA. The inhibition constant (Ki) is a key parameter determined from these assays, indicating the concentration of the inhibitor required to produce half-maximum inhibition.

For instance, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were assayed as inhibitors of several CA isoforms, revealing potent and selective inhibition of mitochondrial CA isozymes. nih.gov Such studies provide a framework for evaluating the potential of this compound as a CA inhibitor.

Table 2: Representative Inhibitory Activities of 1,3,4-Thiadiazole Derivatives Against Carbonic Anhydrase Isoforms

| Compound Type | CA Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA I | 102 nM - 7.42 µM | nih.gov |

| hCA II | 0.54 - 7.42 µM | ||

| 2-substituted 1,3,4-thiadiazole-5-sulfonamides | hCA VA | 4.2 - 32 nM | nih.gov |

| hCA VB | 1.3 - 74 nM |

The ability of a compound to cross cellular membranes and reach its intracellular target is a critical determinant of its biological activity. The physicochemical properties of 1,3,4-thiadiazole derivatives, such as their lipophilicity and molecular size, play a significant role in their cellular uptake and distribution. The mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to traverse cellular membranes. nih.gov

Studies on the structure-activity relationships of 1,3,4-thiadiazole derivatives often consider lipophilicity as a key parameter influencing their biological effects. researchgate.net The cellular uptake of this compound would likely occur through passive diffusion across the cell membrane, influenced by the lipophilic character of the cyclobutyl group. Once inside the cell, its distribution would depend on its affinity for various subcellular compartments and macromolecules.

The interaction of 1,3,4-thiadiazole derivatives with their molecular targets can lead to the modulation of various cellular signaling pathways. For example, inhibition of VEGFR-2 by thiadiazole-based compounds can disrupt the downstream signaling cascades that promote angiogenesis, a crucial process in tumor growth and metastasis. nih.govmdpi.com

Similarly, the inhibition of carbonic anhydrases can affect pH homeostasis within cells, which can have far-reaching consequences on cellular metabolism and survival. researchgate.net Furthermore, the interaction of thiadiazole derivatives with kinases involved in cell cycle regulation can lead to cell cycle arrest and apoptosis. mdpi.com

Investigations into the molecular pathways affected by this compound would likely involve techniques such as Western blotting to assess the phosphorylation status of key signaling proteins, and cell cycle analysis to determine its effects on cell proliferation. The specific pathways modulated would depend on the primary molecular targets of the compound within the cell.

Advanced Approaches to Covalent and Non-Covalent Interactions

The elucidation of molecular interactions between a therapeutic agent and its biological target is fundamental to understanding its mechanism of action. For this compound, a comprehensive analysis of both covalent and non-covalent interactions provides insights into its potential biological activity. While direct experimental studies on this specific molecule are not extensively available in the public domain, a mechanistic investigation can be constructed based on the known reactivity of the 2-bromo-1,3,4-thiadiazole (B1273722) scaffold and general principles of molecular interactions.

Characterization of Covalent Adduct Formation (if applicable)

The chemical structure of this compound, specifically the presence of a bromine atom on the electron-deficient 1,3,4-thiadiazole ring, suggests a potential for covalent bond formation with nucleophilic residues in biological macromolecules. The 1,3,4-thiadiazole ring is an aromatic, electron-deficient heterocycle, which can activate the 2-position for nucleophilic aromatic substitution.

The bromine atom at this position is a good leaving group. Consequently, it is plausible that this compound could act as an electrophile, reacting with soft nucleophiles commonly found in protein active sites. The most likely candidate for such a covalent interaction is the thiol group of a cysteine residue. The sulfur atom of cysteine is a potent nucleophile and has been implicated in the mechanism of action of numerous covalent inhibitors.

The putative mechanism for covalent adduct formation would involve the nucleophilic attack of the deprotonated cysteine residue (thiolate) on the carbon atom bearing the bromine of the thiadiazole ring. This would result in the displacement of the bromide ion and the formation of a stable thioether linkage between the protein and the 5-cyclobutyl-1,3,4-thiadiazole moiety. Such an irreversible interaction would lead to the permanent modification and, in most cases, inactivation of the target protein.

While direct evidence for covalent adduct formation by this compound is not yet reported, the reactivity of similar 2-bromo-thiadiazole derivatives supports this hypothesis. For instance, studies on other heterocyclic compounds containing a leaving group at an electron-deficient position have demonstrated their ability to act as covalent modifiers of enzymes.

| Interaction Type | Potential Interacting Residue | Putative Mechanism | Consequence |

|---|---|---|---|

| Covalent Bonding | Cysteine | Nucleophilic Aromatic Substitution | Irreversible Inhibition/Modulation of Target Protein |

Detailed Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions

Hydrogen Bonding: The 1,3,4-thiadiazole ring contains two nitrogen atoms which are potential hydrogen bond acceptors. These nitrogen atoms can form hydrogen bonds with donor groups in the protein, such as the backbone N-H of amino acids or the side chains of residues like arginine, histidine, lysine, asparagine, and glutamine. The formation of one or more hydrogen bonds would significantly contribute to the binding energy and specificity of the interaction. The sulfur atom of the thiadiazole ring, while generally a weak hydrogen bond acceptor, could also participate in weaker non-conventional hydrogen bonds.

Hydrophobic Interactions: The cyclobutyl group at the 5-position of the thiadiazole ring is a key contributor to hydrophobic interactions. This nonpolar, aliphatic moiety can favorably interact with hydrophobic pockets in a protein's binding site, which are typically lined with amino acid residues such as valine, leucine, isoleucine, phenylalanine, and tryptophan. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein upon binding. The size and conformation of the cyclobutyl group can influence the shape complementarity with the hydrophobic pocket, thus affecting binding affinity.

| Interaction Type | Structural Moiety of the Compound | Potential Interacting Protein Features |

|---|---|---|

| Hydrogen Bonding | Nitrogen atoms of the thiadiazole ring | Hydrogen bond donors (e.g., backbone N-H, side chains of Arg, His, Lys, Asn, Gln) |

| Hydrophobic Interactions | Cyclobutyl group | Hydrophobic pockets (e.g., lined with Val, Leu, Ile, Phe, Trp) |

| Pi-Stacking | 1,3,4-Thiadiazole ring | Aromatic side chains (e.g., Phe, Tyr, Trp) |

Structure-Mechanism Correlation Studies

Understanding the relationship between the chemical structure of this compound and its biological mechanism requires a detailed analysis of how each component of the molecule contributes to its interactions with a biological target.

The 1,3,4-thiadiazole core serves as a rigid scaffold that properly orients the substituents for optimal interaction with the binding site. Its aromatic and electron-deficient nature is key to both its potential for covalent reactivity (by activating the 2-bromo position) and its ability to participate in non-covalent interactions like hydrogen bonding and pi-stacking.

The 2-bromo substituent is the primary determinant of the compound's potential to act as a covalent modifier. The presence of bromine, a good leaving group, at this position suggests a mechanism involving irreversible inactivation of the target protein through nucleophilic substitution. The reactivity of this position can be modulated by the electronic properties of the rest of the molecule.

The 5-cyclobutyl group plays a significant role in determining the compound's selectivity and non-covalent binding affinity. This group is expected to occupy a hydrophobic pocket in the target protein. The size, shape, and lipophilicity of the cyclobutyl moiety are critical for achieving a snug fit and establishing strong van der Waals and hydrophobic interactions. Variations in the alkyl or cycloalkyl group at this position would likely have a profound impact on the compound's potency and target specificity. For instance, a smaller or larger cycloalkyl group might not fit as well into the binding pocket, leading to a decrease in activity.

| Structural Feature | Contribution to Mechanism | Key Interactions |

|---|---|---|

| 1,3,4-Thiadiazole Core | Scaffold for substituent orientation; electronic properties | Hydrogen Bonding, Pi-Stacking |

| 2-Bromo Substituent | Potential for covalent modification | Covalent bond formation with nucleophiles (e.g., Cysteine) |

| 5-Cyclobutyl Group | Selectivity and non-covalent binding affinity | Hydrophobic Interactions, Van der Waals forces |

Advanced Research Perspectives and Future Directions in 2 Bromo 5 Cyclobutyl 1,3,4 Thiadiazole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles traditionally involves multi-step processes that can be time-consuming and generate significant waste. researchgate.net Future research on 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole will likely focus on developing more efficient and environmentally benign synthetic methodologies. Green chemistry principles, such as the use of microwave irradiation and ultrasonication, have already shown promise in accelerating the synthesis of thiadiazole derivatives, often leading to higher yields and reduced reaction times compared to conventional heating methods. nanobioletters.comingentaconnect.com

A key starting material for many 1,3,4-thiadiazole (B1197879) syntheses is thiosemicarbazide (B42300) or its derivatives. nih.govresearchgate.net A prospective sustainable route for the target compound could involve the cyclization of a precursor derived from cyclobutanecarboxylic acid and thiosemicarbazide, followed by a selective bromination step. The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, would further enhance efficiency and reduce the environmental impact by minimizing solvent use and purification steps. encyclopedia.pub

Table 1: Comparison of Synthetic Methodologies for Thiadiazole Synthesis

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Energy Source | External heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonication |

| Reaction Time | Hours to days | Minutes to hours nanobioletters.com |

| Yield | Often moderate | Generally good to excellent (75-90%) nanobioletters.com |

| Solvent Use | Often requires high-boiling, toxic solvents | Can often be performed with greener solvents or under solvent-free conditions |

| Byproducts | Can generate significant waste | Reduced formation of unwanted side products ingentaconnect.com |

| Scalability | Can be challenging | Scalable with appropriate reactor technology |

Future efforts should aim to adapt these green strategies specifically for the synthesis of this compound, optimizing conditions to maximize yield and purity while adhering to the principles of sustainable chemistry.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling of Thiadiazole Properties and Interactions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For thiadiazole chemistry, ML models can be developed to predict a wide range of molecular properties, significantly accelerating the discovery of new derivatives with desired characteristics. acs.org By training algorithms like Random Forest or XGBoost on large datasets of known thiadiazole compounds, it is possible to build robust models that can predict properties such as solubility, reactivity, and potential biological activity for novel structures like this compound. acs.orgresearchgate.net

This predictive power allows for the in silico screening of vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com For instance, a quantitative structure-activity relationship (QSAR) model could be developed to correlate specific structural features of this compound derivatives with a particular biological endpoint, guiding the rational design of more potent and selective compounds. researchgate.net Furthermore, AI can help interpret complex datasets and identify key molecular features that govern the compound's behavior, offering insights that might not be apparent from experimental data alone. acs.org

Table 2: Workflow for Predictive Modeling of Thiadiazole Properties

| Step | Description | Key Tools & Techniques |

|---|---|---|

| 1. Data Curation | Assemble a large dataset of thiadiazole derivatives with experimentally determined properties (e.g., photophysical, biological). acs.org | Chemical databases (e.g., Elsevier), Python scripting for web scraping. acs.org |

| 2. Descriptor Calculation | Convert chemical structures into numerical descriptors (e.g., molecular fingerprints, quantum chemical parameters). | RDKit, PaDEL-Descriptor, Gaussian. |

| 3. Model Training | Train machine learning algorithms on the curated dataset to learn the relationship between descriptors and properties. | Scikit-learn, TensorFlow; Algorithms: Random Forest, XGBoost, Neural Networks. acs.org |

| 4. Model Validation | Evaluate the model's predictive performance using statistical metrics (R², RMSE) and external validation sets. acs.org | Cross-validation techniques. |

| 5. Predictive Screening | Use the validated model to predict the properties of new, unsynthesized thiadiazole derivatives, such as those of this compound. | Custom prediction scripts, user-friendly web applications. acs.org |

Exploration of Supramolecular Assembly and Material Science Applications for Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is an intriguing building block for supramolecular chemistry and materials science due to its electronic properties and ability to participate in non-covalent interactions. nih.govrsc.org The planar, aromatic nature of the thiadiazole core, combined with the presence of nitrogen and sulfur heteroatoms, facilitates interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions can guide the self-assembly of molecules into highly ordered, functional architectures like ribbons, sheets, or three-dimensional arrays. nih.gov

For this compound, the interplay between the electron-withdrawing bromo substituent and the bulky, aliphatic cyclobutyl group could lead to unique packing arrangements and supramolecular structures. The bromine atom can participate in halogen bonding, a highly directional interaction that is increasingly used in crystal engineering. Future research should explore how these specific substituents influence self-assembly processes. This could lead to the development of novel materials with interesting optical, electronic, or porous properties, leveraging the inherent stability and electron-accepting nature of the thiadiazole core. acs.org

Integration of High-Throughput Synthesis and Screening for Rapid Derivative Discovery

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and screening techniques are indispensable. HTS allows for the rapid, parallel synthesis of a large number of derivatives, creating a "library" of related compounds. acs.org For example, the bromine atom at the 2-position serves as a versatile synthetic handle for various cross-coupling reactions, enabling the introduction of a wide array of different functional groups. Similarly, derivatives with modifications to the cyclobutyl ring could be synthesized.

Once a library of derivatives is created, high-throughput screening can be employed to rapidly assess their biological or material properties. researchgate.net For instance, in drug discovery, a library of thiadiazole derivatives could be screened against a specific biological target (e.g., an enzyme or receptor) to identify potent inhibitors. researchgate.nettandfonline.com This combination of rapid synthesis and screening dramatically accelerates the discovery cycle, enabling the swift identification of lead compounds with optimized properties from a large and diverse set of initial candidates.

Multi-Omics Approaches to Elucidate System-Wide Molecular Responses to Thiadiazole Perturbations

Understanding the biological effects of a compound requires a holistic, system-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive snapshot of the molecular changes within a biological system upon exposure to a chemical perturbant like this compound or its derivatives.

If a derivative shows promise as a potential therapeutic agent, a multi-omics study could reveal its mechanism of action by identifying which genes are expressed, which proteins are synthesized, and which metabolic pathways are altered in response to the compound. For example, transcriptomic analysis (e.g., RNA-seq) could identify upregulated or downregulated genes, while proteomic analysis could quantify changes in protein abundance, providing direct insights into the compound's molecular targets and downstream effects. nih.gov This system-wide view is crucial for understanding both on-target and potential off-target effects, providing a much deeper understanding than traditional biochemical assays alone.

Challenges and Opportunities in the Comprehensive Characterization of Complex Thiadiazole Architectures

The definitive elucidation of chemical structures is fundamental to all aspects of chemical research. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the identity and purity of newly synthesized thiadiazole derivatives, mdpi.comrsc.orgnih.gov significant challenges and opportunities remain.

A primary challenge lies in the unambiguous determination of the three-dimensional structure and intermolecular interactions in the solid state. Single-crystal X-ray diffraction is the gold standard for this purpose, providing precise information on bond lengths, bond angles, and crystal packing. mdpi.comresearchgate.net Obtaining suitable crystals for analysis, however, can be a major bottleneck. Another challenge is the complete assignment of all signals in complex NMR spectra, which often requires a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural confirmation. mdpi.com

Opportunities lie in the application of advanced analytical techniques. For example, solid-state NMR can provide structural information on materials that are not amenable to single-crystal X-ray diffraction. Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to predict spectroscopic properties and geometries, providing a powerful complement to experimental data and aiding in the interpretation of complex spectra. rsc.orgnih.gov The comprehensive characterization of these molecules is critical for establishing clear structure-property relationships and advancing their rational design.

Table 3: Key Characterization Techniques for Thiadiazole Derivatives

| Technique | Information Provided |

|---|---|

| 1D/2D NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, through-bond correlations. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. mdpi.com |

| Infrared (IR) Spectroscopy | Presence of specific functional groups and vibrational modes of the molecule. mdpi.com |

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net |

| Density Functional Theory (DFT) | Predicted molecular geometry, electronic properties, and spectroscopic data to complement experimental results. nih.gov |

Q & A

Q. What are the thermodynamic stability trends among brominated thiadiazoles?

- Methodological Answer : Calorimetric studies show that alkyl substituents (e.g., methyl, ethyl) increase stability by reducing ring strain. Bromine’s inductive effect lowers the enthalpy of formation (ΔfH°), making 5-bromo derivatives more stable than non-halogenated analogs .

Methodological Challenges & Solutions

Q. How to address low yields in cyclobutyl-substituted thiadiazole synthesis?

Q. What computational tools predict solvent effects on thiadiazole fluorescence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.